3,5-dimethyladamantane-1-carbonitrile
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Overview
Description
3,5-Dimethyladamantane-1-carbonitrile is a derivative of adamantane, a hydrocarbon with a diamond-like structure. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a nitrile group at the 1 position of the adamantane skeleton. It is a versatile compound used in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyladamantane-1-carbonitrile typically involves the bromination of 1,3-dimethyladamantane followed by a nucleophilic substitution reaction with a cyanide source. For instance, 1,3-dimethyladamantane can be brominated using bromine in the presence of a catalyst to form 1-bromo-3,5-dimethyladamantane. This intermediate is then reacted with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyladamantane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,5-Dimethyladamantane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3,5-dimethyladamantane-1-carbonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of adamantane, like memantine, are known to interact with N-methyl-D-aspartate (NMDA) receptors, which play a role in neurological processes .
Comparison with Similar Compounds
Similar Compounds
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
1,3-Dimethyladamantane: A precursor in the synthesis of various adamantane derivatives.
1-Bromo-3,5-dimethyladamantane: An intermediate in the synthesis of 3,5-dimethyladamantane-1-carbonitrile
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nitrile group makes it a versatile intermediate for further functionalization, and its adamantane core provides structural rigidity and stability .
Properties
CAS No. |
101901-50-2 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 |
Purity |
0 |
Origin of Product |
United States |
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